(E)-5-amino-N'-(2,5-dimethoxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide
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Overview
Description
(E)-5-amino-N’-(2,5-dimethoxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide is a Schiff base compound derived from the condensation of 2,5-dimethoxybenzaldehyde and 5-amino-1H-1,2,4-triazole-3-carbohydrazide. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-amino-N’-(2,5-dimethoxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide typically involves the condensation reaction between 2,5-dimethoxybenzaldehyde and 5-amino-1H-1,2,4-triazole-3-carbohydrazide. This reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to around 60-70°C for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure maximum yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(E)-5-amino-N’-(2,5-dimethoxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(E)-5-amino-N’-(2,5-dimethoxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of (E)-5-amino-N’-(2,5-dimethoxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, disrupting their normal function and leading to cell death. The compound’s ability to chelate metal ions also plays a role in its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-[(E)-(2,5-dimethoxybenzylidene)amino]-4-methylphenol: Another Schiff base with similar structural features.
4-[(E)-(2,5-dimethoxybenzylidene)amino]benzoic acid: A Schiff base with a benzoic acid moiety.
Uniqueness
(E)-5-amino-N’-(2,5-dimethoxybenzylidene)-1H-1,2,4-triazole-3-carbohydrazide is unique due to its triazole ring, which imparts distinct chemical and biological properties. The presence of the triazole ring enhances its ability to form stable complexes with metal ions, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-amino-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O3/c1-20-8-3-4-9(21-2)7(5-8)6-14-17-11(19)10-15-12(13)18-16-10/h3-6H,1-2H3,(H,17,19)(H3,13,15,16,18)/b14-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEODUPIDUKPQC-MKMNVTDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=NC(=NN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=NC(=NN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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